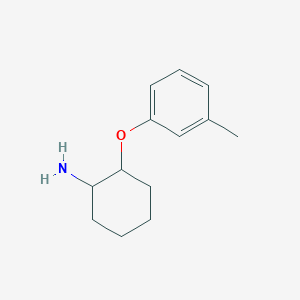

2-(3-Methylphenoxy)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(3-methylphenoxy)cyclohexan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h4-6,9,12-13H,2-3,7-8,14H2,1H3 |

InChI Key |

DFOCZGSNKRHCGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCCCC2N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylphenoxy Cyclohexan 1 Amine and Analogues

Strategic Approaches to Cyclohexanamine Derivative Synthesis

The construction of complex molecules like 2-(3-Methylphenoxy)cyclohexan-1-amine requires a strategic approach, breaking down the synthesis into the formation of key bonds and the assembly of precursor fragments. The primary disconnections for this target molecule involve the C-N bond of the amine and the C-O bond of the ether linkage on the cyclohexane (B81311) ring.

Precursor Identification and Preparation in Complex Molecule Construction

A logical precursor for the synthesis of this compound is 2-aminocyclohexanol . This bifunctional molecule contains the requisite amine and alcohol functionalities in the correct 1,2-relationship on the cyclohexane ring. The synthesis of 2-aminocyclohexanol can be approached from several common starting materials.

One prevalent method starts with cyclohexene (B86901) oxide , which can be prepared by the epoxidation of cyclohexene. wikipedia.org The epoxide ring is then opened by an amine source. This aminolysis of cyclohexene oxide is a well-established method for producing β-aminoalcohols. researchgate.netresearchgate.net Various catalysts, including calcium trifluoroacetate and rare-earth metal complexes, have been shown to efficiently catalyze this ring-opening reaction with both aromatic and aliphatic amines, often under solvent-free conditions. researchgate.netresearchgate.net

Alternatively, 2-aminocyclohexanol can be prepared from cyclohexanone (B45756) . One route involves the synthesis of 2-chlorocyclohexanol, which can then be treated with a base to form cyclohexene oxide in situ, followed by reaction with an amine. Another approach is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones, which can yield both cis- and trans-3-aminocyclohexanols, demonstrating a strategy for controlling stereochemistry. nih.gov Reductive amination of α-hydroxycyclohexanone is also a viable pathway.

The preparation of optically active trans-2-aminocyclohexanol has been achieved through the resolution of a racemic mixture using optically active 2-methoxyphenylacetic acid, which is crucial for stereospecific synthesis. google.com

Amine Introduction Reactions in Cyclohexane Systems

The introduction of an amine group onto a cyclohexane ring is a critical step. As mentioned, the ring-opening of cyclohexene oxide with ammonia or a primary amine is a direct method to install the amine and hydroxyl groups simultaneously, forming the 2-aminocyclohexanol precursor. researchgate.netresearchgate.net

Another powerful and widely used method is reductive amination . This reaction typically involves the treatment of a ketone, such as cyclohexanone, with an amine in the presence of a reducing agent. wikipedia.orgpearson.com For the synthesis of a primary amine, ammonia can be used. The reaction proceeds through an imine intermediate which is then reduced to the amine. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices for their selectivity. wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a highly effective method. researchgate.netmdpi.com This approach offers a direct way to form cyclohexylamine from cyclohexanone. To achieve the 2-substituted pattern, one would start with a 2-substituted cyclohexanone.

Ether Linkage Formation Strategies

The formation of the ether bond between the cyclohexanol moiety and the 3-methylphenol (m-cresol) is the final key transformation. Several classical and modern organic reactions are applicable here.

The Williamson ether synthesis is a fundamental and broadly applicable method for forming ethers. jk-sci.comwikipedia.orglumenlearning.commasterorganicchemistry.com This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, two main pathways are possible:

Reaction of the alkoxide of 2-aminocyclohexanol (with a protected amine) with a 3-methylphenyl halide (or sulfonate).

Reaction of the phenoxide of 3-methylphenol with a 2-halocyclohexanamine derivative (with a protected amine).

For this reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

The Ullmann condensation is another classic method for forming diaryl ethers and, by extension, alkyl aryl ethers. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgresearchgate.net While traditional Ullmann conditions are often harsh, requiring high temperatures, modern modifications using soluble copper catalysts with ligands like diamines have made the reaction more versatile and milder. wikipedia.orgnih.gov

A more contemporary and often preferred method for C-O bond formation is the Buchwald-Hartwig amination , which has been extended to C-O coupling reactions. This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming aryl ethers from aryl halides or triflates and alcohols. scirp.org The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann reaction.

Advanced Synthetic Protocols for this compound Scaffolds

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. One-pot reactions, multicomponent reactions, and advanced catalytic methods are central to achieving these goals.

One-Pot and Multicomponent Reaction Development

One-pot synthesis , where sequential reactions are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. For the synthesis of this compound analogues, a one-pot procedure could be envisioned starting from cyclohexene. For example, epoxidation of cyclohexene followed by in-situ ring-opening with an amine and subsequent etherification in the same pot could streamline the process. While specific one-pot syntheses for the target molecule are not reported, the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones has been achieved in an efficient one-pot procedure, demonstrating the feasibility of such approaches for related structures. nih.gov

Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly convergent and efficient. nih.govcaltech.eduwindows.net While no direct MCRs for the target scaffold are readily available in the literature, the principles of MCRs could inspire new synthetic designs. For instance, a reaction involving cyclohexene, an amine, a phenolic compound, and an oxidizing agent could potentially be developed to construct the core structure in a single step.

Catalytic Synthesis Approaches for C-N and C-O Bond Formation

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective bond formations.

For C-N bond formation , the Buchwald-Hartwig amination stands out as a premier method for coupling amines with aryl halides. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to achieve high yields and broad substrate scope under relatively mild conditions. youtube.com This reaction is particularly useful for constructing the C-N bond if a synthetic strategy involving the amination of a 2-phenoxycyclohexyl halide is considered.

For C-O bond formation , as previously mentioned, both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig type) cross-coupling reactions are powerful tools. wikipedia.orgscirp.org The choice of catalyst and ligand is crucial for achieving high efficiency. The catalytic oxidative coupling of phenols is another area of active research that could provide novel routes to C-O and C-C bond formation. wikipedia.orgresearchgate.netnih.govnih.gov These reactions often use transition metal catalysts to couple two phenolic compounds or a phenol with another substrate.

The following table summarizes catalytic approaches for the key bond formations:

| Bond Formation | Reaction Name | Catalyst System (Examples) | Key Features |

| C-N | Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, NaOt-Bu | Mild conditions, high functional group tolerance. wikipedia.org |

| C-N | Ullmann Condensation (Goldberg Reaction) | CuI, Phenanthroline | Alternative to Pd-catalysis, often requires higher temperatures. wikipedia.org |

| C-N | Catalytic Reductive Amination | Pd/C, PtO₂, or Rh-Ni with H₂ | Green, atom-efficient method for converting ketones to amines. wikipedia.orgmdpi.com |

| C-O | Buchwald-Hartwig C-O Coupling | Pd₂(dba)₃, bulky phosphine ligands | Versatile for aryl ether synthesis. scirp.org |

| C-O | Ullmann Condensation | CuI, various ligands | Classic method, improved with modern ligand development. wikipedia.orgorganic-chemistry.org |

Microwave-Assisted Synthesis Techniques in Cyclohexanamine Chemistry

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. sphinxsai.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times, often from hours to minutes. sphinxsai.comasianjpr.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and amines. sphinxsai.com

The application of microwave technology to the synthesis of cyclohexanamine derivatives, such as this compound, is particularly advantageous for the reductive amination step. Conventional reductive amination of ketones can be sluggish, sometimes requiring extended reaction times. thieme-connect.de Microwave irradiation can significantly enhance the rate of both the initial imine formation and the subsequent reduction. harvard.eduunito.it

The benefits of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Microwave heating can accelerate the reaction, leading to a significant reduction in the time required to obtain the desired product. nih.gov

Increased Yields: By minimizing side reactions and decomposition of products due to shorter reaction times, microwave synthesis can often lead to higher isolated yields compared to conventional methods. indianchemicalsociety.comajchem-a.com

Improved Purity: The rapid and controlled heating can result in cleaner reaction profiles with fewer byproducts, simplifying purification. ajchem-a.com

Energy Efficiency: The direct heating of the reaction vessel contents makes microwave synthesis a more energy-efficient process.

A comparative study on the synthesis of various organic molecules has shown that microwave-assisted methods consistently outperform conventional heating in terms of reaction time and yield. sphinxsai.comasianjpr.com For instance, reactions that require several hours of reflux under conventional conditions can often be completed in a matter of minutes using microwave irradiation, with yields increasing by 10-30%. sphinxsai.com

In the context of synthesizing this compound, a microwave-assisted reductive amination of 2-(3-methylphenoxy)cyclohexan-1-one would be expected to proceed much more efficiently than its conventionally heated counterpart.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for this compound. The reductive amination of the precursor ketone, 2-(3-methylphenoxy)cyclohexan-1-one, is the key transformation where optimization of several parameters can have a significant impact on the outcome of the reaction. These parameters include the choice of catalyst, reducing agent, solvent, temperature, and reaction time.

Catalyst Selection: A variety of heterogeneous and homogeneous catalysts can be employed for reductive amination. Noble metal catalysts such as rhodium (Rh) and platinum (Pt) on carbon supports are known to be highly effective for the reductive amination of cyclohexanones. mdpi.commdpi.com Bimetallic catalysts, for example, Rh-Ni on silica, have also shown excellent catalytic efficiency and can offer a more cost-effective alternative. mdpi.com

Reducing Agent: Several reducing agents are suitable for this transformation. Sodium triacetoxyborohydride is a mild and selective reagent for reductive amination. thieme-connect.de Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) is a greener and often more efficient option, particularly in combination with a suitable heterogeneous catalyst. unito.itmdpi.com

Solvent Effects: The choice of solvent can influence both the rate of imine formation and the efficiency of the reduction. Protic solvents like ethanol or methanol are commonly used for reductive aminations. unito.itmdpi.com Dichloroethane is another solvent that has been shown to be effective, particularly when using sodium triacetoxyborohydride as the reducing agent. thieme-connect.de

Temperature and Pressure: In microwave-assisted synthesis, the temperature can be precisely controlled, allowing for rapid optimization. For catalytic hydrogenations, the pressure of hydrogen gas is another important parameter to consider. Higher pressures generally lead to faster reaction rates but may also affect selectivity. mdpi.com

A hypothetical optimization study for the microwave-assisted reductive amination of 2-(3-methylphenoxy)cyclohexan-1-one is presented in the table below, based on findings for the reductive amination of cyclohexanone.

| Entry | Catalyst (mol%) | Reducing Agent (Pressure) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5% Pt/C (2) | H₂ (5 bar) | Ethanol | 80 | 60 | 75 |

| 2 | 5% Rh/C (2) | H₂ (5 bar) | Ethanol | 80 | 60 | 82 |

| 3 | 5% Rh-Ni/SiO₂ (2) | H₂ (5 bar) | Ethanol | 80 | 60 | 88 |

| 4 | 5% Rh-Ni/SiO₂ (2) | H₂ (10 bar) | Ethanol | 80 | 45 | 91 |

| 5 | 5% Rh-Ni/SiO₂ (2) | H₂ (10 bar) | Methanol | 80 | 45 | 85 |

| 6 | - | NaBH(OAc)₃ | Dichloroethane | 100 | 30 | 93 |

| 7 | 5% Rh-Ni/SiO₂ (2) | H₂ (10 bar) | Ethanol | 100 | 30 | 95 |

Based on analogous reactions, the optimal conditions for the synthesis of this compound would likely involve a microwave-assisted reductive amination using a bimetallic catalyst like Rh-Ni/SiO₂ with hydrogen gas at an elevated temperature and pressure, or alternatively, using sodium triacetoxyborohydride in dichloroethane. These conditions are expected to provide high yields in significantly reduced reaction times.

Stereochemical Investigations of 2 3 Methylphenoxy Cyclohexan 1 Amine

Stereoisomerism and Chirality in Functionalized Cyclohexanamine Systems

The structure of 2-(3-Methylphenoxy)cyclohexan-1-amine features a cyclohexane (B81311) ring substituted at the C1 and C2 positions with an amine group and a 3-methylphenoxy group, respectively. Both the C1 and C2 carbons are stereogenic centers, as they are each bonded to four different groups. The presence of two stereocenters means that the compound can exist as a maximum of 2² = 4 stereoisomers. libretexts.org

These stereoisomers exist as two pairs of enantiomers. The relationship between the substituents on the cyclohexane ring defines them as either cis or trans diastereomers. libretexts.org In the cis isomer, the amine and phenoxy groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of non-superimposable mirror images (enantiomers). libretexts.orgresearchgate.net

The cyclohexane ring itself is not planar and predominantly adopts a chair conformation to minimize steric strain. libretexts.org In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. For 1,2-disubstituted systems like this compound, the trans isomer can exist in conformations where both substituents are equatorial (di-equatorial) or both are axial (di-axial). The di-equatorial conformation is significantly more stable due to reduced steric hindrance. libretexts.org The cis isomer has one axial and one equatorial substituent and undergoes rapid ring-flipping between two conformers. libretexts.org

The four stereoisomers of this compound are therefore:

(1R,2R)-2-(3-Methylphenoxy)cyclohexan-1-amine (trans)

(1S,2S)-2-(3-Methylphenoxy)cyclohexan-1-amine (trans)

(1R,2S)-2-(3-Methylphenoxy)cyclohexan-1-amine (cis)

(1S,2R)-2-(3-Methylphenoxy)cyclohexan-1-amine (cis)

The (1R,2R) and (1S,2S) isomers are enantiomers of each other. Similarly, the (1R,2S) and (1S,2R) isomers constitute another pair of enantiomers. The cis pair and the trans pair are diastereomers of each other.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relative Stereochemistry | Relationship |

|---|---|---|---|---|

| Isomer 1 | R | R | trans | Enantiomers |

| Isomer 2 | S | S | trans | |

| Isomer 3 | R | S | cis | Enantiomers |

| Isomer 4 | S | R | cis |

Resolution of Racemic this compound

The synthesis of this compound from achiral starting materials typically yields a racemic mixture of its stereoisomers. The separation of these enantiomers, a process known as resolution, is crucial for studying the properties of each individual isomer.

A widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The resulting salts, one formed from the (R)-amine and the chiral acid and the other from the (S)-amine and the same chiral acid, are diastereomers.

Diastereomers have different physical properties, including solubility in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. rsc.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. researchgate.net After separation by filtration, the individual diastereomeric salts are treated with a base to regenerate the free amine, now in an enantiomerically enriched form. wikipedia.org

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Malic Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| N-Tosyl-(S)-phenylalanine | Chiral Acid |

Enzymatic kinetic resolution (EKR) is a powerful method that utilizes the high stereoselectivity of enzymes, typically lipases, to separate enantiomers. diva-portal.orgorganic-chemistry.org In this process, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. google.com

This results in a mixture containing one enantiomer as an amide and the other as the unreacted amine. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography. A key advantage of EKR is its potential for high enantioselectivity under mild reaction conditions. organic-chemistry.org The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher values indicating better separation. mdpi.com

| Component | Examples | Function |

|---|---|---|

| Enzyme (Biocatalyst) | Candida antarctica Lipase B (CALB), Pseudomonas fluorescens Lipase | Enantioselectively catalyzes the acylation reaction. organic-chemistry.orgmdpi.com |

| Acyl Donor | Ethyl acetate, Isopropenyl acetate, Isopropyl acetate | Provides the acyl group for the amidation reaction. organic-chemistry.orgmdpi.com |

| Solvent | Toluene, Dichloromethane, Dimethoxyethane | Provides a medium for the reaction. google.comurfu.ru |

Chiral stationary phase (CSP) chromatography, particularly high-performance liquid chromatography (HPLC), is a highly effective analytical and preparative technique for separating enantiomers. csfarmacie.cz The method relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase packed into a column. wikipedia.org

The racemic mixture is dissolved in a mobile phase and passed through the column. As the mixture travels, the enantiomers form transient, diastereomeric complexes with the CSP. wikipedia.org Because these complexes have different stabilities, one enantiomer is retained more strongly by the stationary phase than the other, resulting in different elution times and enabling their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), and cyclodextrin-based CSPs are commonly used for the resolution of a wide variety of chiral compounds, including amines. wikipedia.orgnih.gov

| CSP Type | Principle of Separation |

|---|---|

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Based on hydrogen bonding, dipole-dipole, and steric interactions within the helical structure of the polysaccharide. wikipedia.org |

| Cyclodextrin-based | Involves the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. csfarmacie.cz |

| Pirkle-type (Brush type) | Relies on π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the chiral selector. wikipedia.org |

| Protein-based | Mimics biological interactions, using complex steric and polar interactions for separation. eijppr.com |

| Ligand Exchange | Formation of ternary diastereomeric complexes with a metal ion and a chiral ligand coated on the support. csfarmacie.cz |

Asymmetric Synthesis Strategies for Enantiopure this compound

As an alternative to resolving a racemic mixture, asymmetric synthesis aims to selectively create a single, desired enantiomer from the outset. This approach is often more efficient as it avoids the theoretical 50% loss of material inherent in classical resolution methods. rsc.org

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. elsevierpure.comnih.gov Nature provides a vast "chiral pool" of compounds such as amino acids, sugars, and terpenes. nih.gov These molecules possess defined stereochemistry that can be incorporated into a synthetic target, thereby directing the stereochemical outcome of the reaction sequence.

In the context of synthesizing an enantiopure derivative like this compound, a potential chiral pool approach could start with a chiral building block that already contains a portion of the cyclohexane ring or a precursor with the correct stereochemistry. elsevierpure.com For example, chiral cyclohexadiene diols, which can be produced by microbial oxidation of aromatic compounds, are versatile starting materials in the synthesis of various functionalized cyclohexane derivatives. elsevierpure.com These diols can be chemically modified through a series of stereocontrolled reactions to introduce the required amine and phenoxy functionalities, preserving the initial chirality throughout the synthesis. This strategy leverages the inherent chirality of the starting material to construct the complex target molecule with high enantiopurity. youtube.com

Application of Chiral Auxiliaries

The synthesis of specific stereoisomers of this compound can be approached through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.org The auxiliary acts as a scaffold, creating a chiral environment that biases the approach of reagents to one face of the substrate, leading to the formation of one diastereomer in excess. After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

While specific documented syntheses of this compound using this method are not prevalent in the literature, analogous strategies employed for the synthesis of related 1,2-disubstituted cyclohexanes provide a clear blueprint. A common approach involves the diastereoselective functionalization of a cyclohexanone (B45756) or cyclohexene (B86901) derivative to which a chiral auxiliary has been attached.

For instance, a plausible route could involve the use of an Evans oxazolidinone auxiliary, a class of auxiliaries widely used for stereoselective alkylations and aldol (B89426) reactions. In a hypothetical sequence, a precursor molecule could be attached to the chiral auxiliary, followed by a diastereoselective reaction to introduce either the amine or phenoxy functionality (or their precursors). A key step is the diastereoselective addition to a prochiral center, guided by the steric hindrance of the auxiliary. The effectiveness of this method is measured by the diastereomeric ratio (d.r.) of the product before the auxiliary is removed.

| Chiral Auxiliary | Reaction Type | Substrate Type | Achieved Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone | Aldol Condensation | N-acylated cyclohexanone | >95:5 |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | α-Alkylation of Hydrazone | Cyclohexanone | >96:4 |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Ester | 91:9 |

| Oppolzer's Camphorsultam | Michael Addition | α,β-Unsaturated Ester | >98:2 |

Asymmetric Catalysis in Directed Synthesis

Asymmetric catalysis offers a more atom-economical method for establishing the stereochemistry of this compound. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov The catalyst, typically a metal complex with a chiral ligand or a metal-free organocatalyst, creates a transient chiral environment for the reaction, influencing the transition state energetics to favor the formation of one enantiomer over the other. researchgate.net

Several catalytic strategies could be envisioned for the synthesis of this target molecule. One prominent method is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 2-(3-methylphenoxy)cyclohexanone. Chiral transition-metal catalysts, particularly those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), are highly effective for such transformations. researchgate.net Another approach is the catalytic asymmetric hydroamination or aminohydroxylation of a cyclohexene precursor.

The success of these methods is evaluated by the enantiomeric excess (e.e.) of the product, which quantifies the preference for the formation of one enantiomer. High yields and excellent enantioselectivities have been reported for the asymmetric synthesis of various substituted chiral cyclohexanes using these techniques. nih.govnih.gov

| Catalyst System | Reaction Type | Substrate Precursor | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| [Ir(cod)(acac)] / (R)-DTBM-SEGPHOS | Hydrogen Borrowing Annulation | 1,5-Diol | up to 98% |

| Rh(I) / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Enamine | >95% |

| (R)-2-Methyloxazaborolidine | Ketone Reduction | Cyclohexenone | 89-96% |

| Chiral Primary Aminothiourea | [5+2] Cycloaddition | Pyrylium ion intermediate | up to 96% |

Conformational Analysis of the Cyclohexane Ring in this compound

Axial-Equatorial Equilibria and Substituent Effects

The cyclohexane ring in this compound is not planar but exists predominantly in a low-energy chair conformation. In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). These two chair forms can interconvert via a "ring flip." utdallas.edu For substituted cyclohexanes, the two chair conformations are typically not equal in energy. masterorganicchemistry.com

The conformational equilibrium is governed by the steric strain associated with the substituents. Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. masterorganicchemistry.com Consequently, substituents generally prefer the more spacious equatorial position. The energetic preference for the equatorial position is quantified by the conformational energy or "A-value," with larger A-values indicating a stronger preference for the equatorial position. lumenlearning.com

For this compound, we must consider the two substituents: the amino group (-NH₂) and the 3-methylphenoxy group (-OAr).

Amino Group (-NH₂): The A-value is approximately 1.7 kcal/mol.

3-Methylphenoxy Group (-OAr): While a specific A-value is not tabulated, it is expected to be larger than that of a methoxy (B1213986) group (-OCH₃, A-value ≈ 0.6 kcal/mol) due to its greater size, but likely less than a tert-butyl group (A-value ≈ 4.9 kcal/mol). An estimated A-value would be in the range of 1.0 - 1.5 kcal/mol.

The conformational preference depends on the relative stereochemistry (cis or trans):

trans-Isomer: The substituents are on opposite faces of the ring. This allows for a diequatorial conformation, which is strongly favored over the alternative diaxial conformation. In the diaxial form, both bulky groups would suffer significant 1,3-diaxial strain.

cis-Isomer: The substituents are on the same face of the ring. In any chair conformation, one group must be axial and the other equatorial. The equilibrium will favor the conformer where the sterically larger group occupies the equatorial position. Given the A-values, the amino group is likely the more sterically demanding substituent, and thus the conformation with the amino group equatorial and the 3-methylphenoxy group axial would be favored.

| Isomer | Conformer 1 | Conformer 2 | Favored Conformer | Reason |

|---|---|---|---|---|

| trans | Diequatorial (-NH₂ eq, -OAr eq) | Diaxial (-NH₂ ax, -OAr ax) | Diequatorial | Avoids severe 1,3-diaxial interactions for both groups. |

| cis | -NH₂ eq, -OAr ax | -NH₂ ax, -OAr eq | -NH₂ eq, -OAr ax | The larger group (-NH₂) preferentially occupies the equatorial position. |

Stereoelectronic Effects (e.g., Anomeric Effect, Hyperconjugation)

Beyond simple steric considerations, stereoelectronic effects can influence the conformational preferences of molecules. These effects arise from the spatial arrangement of orbitals. In this compound, the key interaction to consider is between the lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals (σ*) of the adjacent C-N and C-O bonds.

This type of interaction, known as hyperconjugation, involves the delocalization of electron density from a filled orbital (a lone pair, n) into an adjacent empty or partially empty antibonding orbital (σ*). For this overlap to be effective, the orbitals must have the correct alignment, typically anti-periplanar (180° dihedral angle) or gauche (≈60° dihedral angle).

Anomeric Effect: The classic anomeric effect describes the tendency of an electronegative substituent at a carbon adjacent to a ring heteroatom to prefer the axial position, contrary to steric expectations. ucla.edu This is explained by a stabilizing n → σ* interaction between a lone pair on the ring heteroatom and the antibonding orbital of the exocyclic C-substituent bond. Since this compound has a carbocyclic ring, it does not exhibit a classic anomeric effect.

Gauche Effect: A related phenomenon is the gauche effect, which explains the tendency of some molecules, like 1,2-difluoroethane, to prefer a gauche conformation over an anti conformation due to stabilizing hyperconjugative interactions. chemeurope.com

In the context of this compound:

In the trans-diequatorial conformation, the N-C1-C2-O bond has a gauche arrangement. This geometry allows for potential stabilizing hyperconjugation between the lone pair on one heteroatom and the σ* orbital of the C-heteroatom bond on the adjacent carbon (e.g., nN → σ*C-O).

In the trans-diaxial conformation, the N-C1-C2-O bond is anti-periplanar. This alignment is optimal for n → σ* hyperconjugation. While electronically stabilizing, this effect is generally insufficient to overcome the massive steric destabilization of having two bulky groups in axial positions.

Therefore, while stereoelectronic effects are present and subtly modulate the energy landscape, the conformational equilibrium of this compound is overwhelmingly dictated by the steric requirement of the substituents to occupy equatorial positions.

| Conformation | Dihedral Angle (N-C1-C2-O) | Potential Hyperconjugation | Overall Energetic Impact |

|---|---|---|---|

| trans-Diequatorial | Gauche (≈60°) | nN ↔ σC-O and nO ↔ σC-N (moderate) | Minor stabilizing effect on the sterically favored conformer. |

| trans-Diaxial | Anti (≈180°) | nN → σC-O and nO → σC-N (strong) | Minor stabilizing effect, but vastly outweighed by steric repulsion. |

| cis-(ax/eq) | Gauche (≈60°) | nN ↔ σC-O and nO ↔ σC-N (moderate) | Contributes to the relative energy difference between the two chair forms. |

Reaction Mechanisms and Reactivity of 2 3 Methylphenoxy Cyclohexan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is a key site of reactivity in 2-(3-Methylphenoxy)cyclohexan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom, which makes it nucleophilic. This nucleophilicity is central to a variety of important chemical reactions.

The primary amine of this compound readily participates in nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. These reactions, which are typically acid-catalyzed, lead to the formation of imines (also known as Schiff bases) or enamines.

The mechanism for imine formation commences with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to yield a neutral intermediate called a carbinolamine. Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of an iminium ion, which then loses a proton to form the stable imine product. chemistrysteps.comlibretexts.orglibretexts.orgucalgary.caopenstax.org

In contrast, the reaction with a secondary amine would lead to an enamine. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comwikipedia.orgchemistrysteps.com While this compound is a primary amine and thus forms imines, understanding the enamine formation pathway is crucial for contexts where the amine might be further substituted.

The general reaction scheme for imine formation is as follows:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

Illustrative Data on Imine Formation

| Carbonyl Compound | Reaction Conditions | Product |

| Benzaldehyde | Mild acid catalyst, reflux | N-benzylidene-2-(3-methylphenoxy)cyclohexan-1-amine |

| Acetone | Mild acid catalyst, reflux | N-isopropylidene-2-(3-methylphenoxy)cyclohexan-1-amine |

| Cyclohexanone (B45756) | Mild acid catalyst, reflux | N-cyclohexylidene-2-(3-methylphenoxy)cyclohexan-1-amine |

This table presents hypothetical products based on established reactivity patterns of primary amines with carbonyl compounds.

Alkylation of the primary amine in this compound involves the reaction with alkyl halides. However, a significant challenge in this process is controlling the selectivity, as the primary amine can undergo multiple alkylations to form secondary and tertiary amines, and even quaternary ammonium salts. openstax.org The initial alkylation to a secondary amine often results in a product that is more nucleophilic than the starting primary amine, leading to further reaction.

Several strategies can be employed to favor monoalkylation:

Use of a large excess of the primary amine: This stoichiometric control ensures that the alkyl halide is more likely to react with the starting primary amine rather than the monoalkylated product.

Use of specific reagents and conditions: For instance, reductive amination, which involves the reaction of the amine with a carbonyl compound followed by reduction, can provide better control over monoalkylation. thieme-connect.com Another approach involves the use of amine hydrobromides and alkyl bromides under controlled conditions where the reactant primary amine is selectively deprotonated. rsc.orgresearchgate.net

Use of protecting groups: While less direct, this method involves protecting the amine, performing the alkylation, and then deprotecting to yield the monoalkylated product.

Illustrative Data on Alkylation Selectivity

| Alkylating Agent | Reaction Conditions | Major Product | Minor Product(s) |

| Methyl Iodide (1 eq.) | Standard conditions | N-methyl-2-(3-methylphenoxy)cyclohexan-1-amine | N,N-dimethyl-2-(3-methylphenoxy)cyclohexan-1-amine |

| Methyl Iodide (excess) | Standard conditions | N,N-dimethyl-2-(3-methylphenoxy)cyclohexan-1-amine | Quaternary ammonium salt |

| Benzaldehyde, then NaBH₄ | Reductive amination | N-benzyl-2-(3-methylphenoxy)cyclohexan-1-amine | Minimal polyalkylation |

This table illustrates the expected outcomes of alkylation reactions under different conditions, based on general principles of amine reactivity.

The primary amine of this compound can react with carboxylic acids and their derivatives (such as acyl chlorides, anhydrides, and esters) to form amides. The direct reaction with a carboxylic acid is challenging due to the formation of a stable ammonium carboxylate salt. stackexchange.com Therefore, the carboxylic acid is often "activated" to facilitate the reaction.

Common methods for amide formation include:

Reaction with Acyl Chlorides or Anhydrides: These are highly reactive and readily acylate the primary amine.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or various boronic acid derivatives can be used to facilitate the direct condensation of a carboxylic acid and an amine. acs.orgnih.govorganic-chemistry.org

Hydrothermal Conditions: Direct condensation of amines and carboxylic acids to form amides has been shown to be feasible under hydrothermal conditions. researchgate.net

Illustrative Data on Amidation Reactions

| Acylating Agent | Reaction Conditions | Product |

| Acetyl Chloride | Base (e.g., triethylamine) | N-(2-(3-methylphenoxy)cyclohexyl)acetamide |

| Benzoic Acid | DCC coupling | N-(2-(3-methylphenoxy)cyclohexyl)benzamide |

| Acetic Anhydride | Mild heating | N-(2-(3-methylphenoxy)cyclohexyl)acetamide |

This table provides examples of expected amidation products based on the known reactivity of primary amines.

Transformations of the Cyclohexane (B81311) Ring System

The cyclohexane ring in this compound exists predominantly in a stable chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.orgwikipedia.org The substituents—the primary amine and the 3-methylphenoxy group—will preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. fiveable.meopenochem.orgcutm.ac.inlibretexts.orglibretexts.org

The cyclohexane ring can undergo a "ring flip," which is a rapid conformational change between two chair forms at room temperature. masterorganicchemistry.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For this compound, the equilibrium will strongly favor the conformation where the bulky substituents are in the equatorial position.

While the saturated cyclohexane ring is generally unreactive towards many reagents, transformations can be induced under specific conditions, such as catalytic dehydrogenation to form an aromatic ring, though this would require significant energy input and would fundamentally alter the structure of the molecule.

Theoretical Studies of Reaction Pathways and Transition States

Nucleophilicity of Primary Amines: Theoretical studies can quantify the nucleophilicity of primary amines by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the electrostatic potential at the nitrogen atom. researchgate.net These calculations can help predict the relative rates of reaction with various electrophiles.

Conformational Analysis: Computational methods are extensively used to determine the relative energies of different conformations of substituted cyclohexanes, confirming the preference for equatorial substitution to minimize steric strain. openochem.orgcutm.ac.in

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions such as imine formation, alkylation, and amidation. These studies can elucidate the energy barriers and reaction coordinates, providing a detailed understanding of the reaction mechanism at a molecular level.

For instance, theoretical studies on the nucleophilic addition of primary amines to carbonyls can model the formation of the tetrahedral intermediate and the subsequent dehydration steps, providing calculated activation energies for each step. Similarly, computational analysis can help understand the factors influencing the selectivity of mono- versus polyalkylation by comparing the transition state energies for the first and second alkylation steps.

Computational Chemistry and Theoretical Studies on 2 3 Methylphenoxy Cyclohexan 1 Amine

Application of Quantum Chemical Calculation Methods (Ab Initio, DFT, Semi-empirical)

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level. For a molecule like 2-(3-Methylphenoxy)cyclohexan-1-amine, a combination of methods would typically be employed.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they provide a foundational understanding of the electronic structure.

Density Functional Theory (DFT): DFT is a widely used method that balances accuracy with computational cost. researchgate.netnih.gov Methods like B3LYP or M06-2X, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), would be suitable for optimizing the geometry of this compound and calculating its vibrational frequencies and electronic properties. banglajol.info

Semi-empirical Methods: Methods like AM1 or PM3 are less computationally demanding and can be used for initial explorations of large conformational spaces before refining the results with more accurate DFT or ab initio calculations.

These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Conformational Energetics and Landscape Analysis

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the side chain mean that this compound can exist in multiple conformations. acs.orgresearchgate.net A key aspect of its computational study would be to map its conformational energy landscape.

The cyclohexane ring itself can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. stackexchange.com The two substituents, the amine group and the 3-methylphenoxy group, can be in either axial or equatorial positions on the cyclohexane ring. This leads to four possible chair conformations: (axial, axial), (axial, equatorial), (equatorial, axial), and (equatorial, equatorial).

Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.orgutdallas.edu The energy difference between these conformations, known as the A-value, increases with the size of the substituent. utdallas.edu For this compound, the bulky 3-methylphenoxy group would have a strong preference for the equatorial position.

A systematic conformational search followed by DFT energy calculations would be performed to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis is crucial for understanding the molecule's reactivity and biological activity, as these are often dependent on the predominant conformation.

Illustrative Table 1: Predicted Relative Energies of this compound Chair Conformers

| Amine Group Position | 3-Methylphenoxy Group Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Equatorial | Equatorial | 0.00 | ~95 |

| Axial | Equatorial | ~1.8 | ~4 |

| Equatorial | Axial | ~2.5 | ~1 |

| Axial | Axial | >4.5 | <0.1 |

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis, NBO Analysis)

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic ring and the cyclohexane scaffold.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. wisc.eduwisc.edu It can quantify hyperconjugative interactions, such as the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the stability of certain conformations. rsc.org This analysis would also reveal the nature of the atomic charges and the hybridization of the atoms. nih.gov

Illustrative Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Dipole Moment | ~ 1.5 - 2.5 D |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. acs.org By simulating the motion of the atoms according to the laws of classical mechanics, MD can provide insights into:

Conformational transitions: MD simulations can reveal the pathways and timescales of transitions between different conformations, such as the ring flip of the cyclohexane moiety. acs.org

Flexibility: The simulations can identify which parts of the molecule are rigid and which are more flexible.

Interactions with the environment: MD is particularly useful for studying how the molecule behaves in a solvent or interacts with a biological target.

Simulations would typically be run for nanoseconds or longer to ensure adequate sampling of the conformational space.

Analysis of Intermolecular Interactions and Solvent Effects

The behavior of this compound can be significantly influenced by its environment.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other through hydrogen bonding (via the amine group), dipole-dipole interactions, and van der Waals forces. Computational methods can be used to model these interactions and predict how the molecules might aggregate.

Solvent Effects: The presence of a solvent can alter the conformational preferences of a molecule. auremn.org Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents will favor less polar conformations. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to calculate the properties of the molecule in different solvents, providing a more realistic picture of its behavior in solution. For example, in a polar solvent, the diequatorial conformer might be even more favored than in the gas phase due to better solvation. auremn.org

Structure Activity Relationship Sar Studies on 2 3 Methylphenoxy Cyclohexan 1 Amine Analogues

Principles of Molecular Design and Directed Modification

The molecular design of analogues of 2-(3-Methylphenoxy)cyclohexan-1-amine is guided by established principles of medicinal chemistry. The primary objective is to synthesize a series of compounds with systematic structural variations to probe their effects on a specific biological activity. This process often begins with the identification of a lead compound, in this case, this compound, and involves modifications to its core structure.

Key areas for directed modification on this scaffold include:

The Phenoxy Ring: Altering the substitution pattern on the phenyl ring can significantly impact electronic and steric properties. Modifications can include changing the position of the methyl group (ortho, meta, para), introducing different substituents (e.g., halogens, electron-donating or electron-withdrawing groups), or replacing the phenyl ring with other aromatic or heteroaromatic systems.

The Cyclohexane (B81311) Ring: Modifications to the cyclohexane moiety, such as the introduction of substituents or altering its stereochemistry, can influence the compound's conformation and how it fits into a biological target's binding site.

The Amine Group: The primary amine is a key functional group that can participate in hydrogen bonding and ionic interactions. Modifications such as N-alkylation, N-acylation, or incorporation into a heterocyclic ring can modulate basicity and lipophilicity.

These directed modifications are designed to systematically explore the chemical space around the lead compound, providing valuable insights into the SAR.

Influence of Structural Variations on Molecular Recognition

While specific SAR data for this compound is not extensively available in the public domain, studies on structurally related compounds, such as 2-(aryloxyacetyl)cyclohexane-1,3-diones, provide valuable insights. In a study on these compounds as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the nature of the substituent on the aryloxy ring was found to be critical for activity. nih.gov

Table 1: Influence of Aryloxy Ring Substitution on HPPD Inhibitory Activity of 2-(Aryloxyacetyl)cyclohexane-1,3-dione Analogues nih.gov

| Compound ID | R (Substituent on Phenoxy Ring) | Experimental Activity (μM) |

| 1 | 2-NO2, 4-Cl, 6-CF3 | 0.029 |

| 2 | 2-NO2, 4-CF3 | 0.031 |

| 3 | 2-Cl, 4-SO2Me | 0.045 |

| 4 | 2-NO2, 4-Br | 0.052 |

| 5 | 2-NO2, 4-F | 0.063 |

This table is interactive. Users can sort the data by clicking on the column headers.

The data suggests that electron-withdrawing groups at the ortho and para positions of the phenoxy ring generally lead to higher inhibitory activity. This indicates that the electronic properties of the aryloxy moiety play a significant role in molecular recognition by the target enzyme.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Preparation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

In a 3D-QSAR study on 2-(aryloxyacetyl)cyclohexane-1,3-diones, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models provide a visual and quantitative guide for designing more potent analogues.

Computational Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a small molecule ligand, such as an analogue of this compound, binds to the active site of a target receptor.

The process involves:

Preparation of the Receptor and Ligand: 3D structures of the target protein and the ligand are prepared.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

Molecular docking studies on 2-(aryloxyacetyl)cyclohexane-1,3-diones revealed key interactions with amino acid residues in the active site of HPPD. nih.gov The results indicated that electrostatic energy was a major driving force for the ligand-protein interaction. nih.gov Such studies can elucidate the binding mode of active compounds and explain the observed SAR at a molecular level.

Table 2: Predicted Binding Affinities of Selected 2-(Aryloxyacetyl)cyclohexane-1,3-dione Analogues with HPPD nih.gov

| Compound ID | R (Substituent on Phenoxy Ring) | Predicted Binding Affinity (kcal/mol) |

| 1 | 2-NO2, 4-Cl, 6-CF3 | -9.5 |

| 2 | 2-NO2, 4-CF3 | -9.2 |

| 3 | 2-Cl, 4-SO2Me | -8.8 |

| 4 | 2-NO2, 4-Br | -8.7 |

| 5 | 2-NO2, 4-F | -8.5 |

This table is interactive. Users can sort the data by clicking on the column headers.

Lower predicted binding affinities generally correlate with higher experimental activity.

Pharmacophore Elucidation for Specific Molecular Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore elucidation aims to identify the 3D arrangement of these essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for a series of this compound analogues can be developed based on the structures of active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired biological activity.

The key pharmacophoric features of this compound are likely to include:

A hydrophobic feature corresponding to the methylphenoxy group.

A hydrogen bond donor feature from the primary amine.

A potential hydrogen bond acceptor feature from the ether oxygen.

A defined spatial arrangement of these features dictated by the cyclohexane scaffold.

By understanding the pharmacophoric requirements for activity, medicinal chemists can design novel molecules that retain these essential features while possessing different core structures, a strategy known as scaffold hopping.

Applications in Organic Synthesis and Catalysis

Utility as a Chiral Building Block in Complex Chemical Synthesis

Chiral amines, particularly those derived from the cyclohexylamine scaffold, are highly valued as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govmdpi.com The enantiopure forms of these amines serve as crucial starting materials or intermediates, allowing for the introduction of specific stereochemistry into the target molecule. The development of new drugs increasingly relies on the use of such chiral building blocks to ensure stereospecific interactions with biological targets.

The structural motif of 2-(3-Methylphenoxy)cyclohexan-1-amine, possessing two stereogenic centers, makes it a potentially valuable precursor for the synthesis of more complex chiral ligands or biologically active compounds. The synthesis of functionalized cyclohexylamine derivatives is an active area of research, with various methods being developed to access these scaffolds with high stereoselectivity. nih.govdrugmoneyart.com While specific examples of the use of this compound as a building block are not extensively documented in publicly available literature, its structural similarity to well-established chiral auxiliaries and synthons suggests its potential in this capacity.

Ligand Design for Transition Metal Catalysis

The presence of both a nitrogen atom in the amine group and an oxygen atom in the phenoxy group allows this compound to function as a bidentate ligand for transition metals. The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction.

Derivatives of 1,2-diaminocyclohexane have been extensively used to create chiral ligands for a wide range of asymmetric transformations, including hydrogenation, conjugate addition, and cyclopropanation. nih.govmdpi.comacs.org These ligands, when complexed with metals such as rhodium, ruthenium, copper, and manganese, have demonstrated high levels of enantioselectivity. nih.govnih.gov For instance, manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of ketones. nih.gov

By analogy, this compound can be envisioned as a precursor to a variety of chiral ligands. Modification of the amine functionality, for example, through N-alkylation or conversion to an amide or phosphine (B1218219), could generate a library of ligands with tunable steric and electronic properties. The electronic nature of the 3-methylphenoxy group could also influence the catalytic activity and selectivity of the resulting metal complex. The electronic properties of ligands have been shown to have a significant impact on the catalytic rates of reactions. nih.govresearchgate.net

The following table illustrates the types of asymmetric reactions where ligands derived from chiral cyclohexanediamine and related structures have been successfully applied, suggesting potential areas of application for ligands derived from this compound.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Chiral Cyclohexane-Based Ligands

| Reaction Type | Metal | Ligand Type | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Manganese(I) | PNNP and SNNS tetradentate | up to 85% |

| Asymmetric Conjugate Addition | Copper | Bis(NHC) | up to 94% |

| Asymmetric Cyclopropanation | Aluminum | N,N'-arylsulfonyl-1,2-diaminocyclohexane | High |

| Asymmetric Allylic Alkylation | Palladium | Diphosphane | High |

The concept of metal-ligand cooperation (MLC) describes a catalytic mechanism where the ligand is not merely a spectator but actively participates in bond activation and formation. nih.gov This often involves a change in the ligand structure, such as aromatization-dearomatization or deprotonation-protonation events, during the catalytic cycle. acs.org

The amine group in this compound could potentially engage in MLC. For example, in a catalytic cycle, the N-H bond of the coordinated amine could undergo deprotonation to form an amido ligand, which is more electron-donating and can influence the reactivity of the metal center. Subsequent protonation would regenerate the amine ligand and release the product. Such cooperative catalysis has been observed in hydrogenation and dehydrogenation reactions catalyzed by pincer complexes where the ligand framework facilitates these transformations. acs.org The ability of the ligand to participate directly in the reaction can lead to more efficient and selective catalysts. drugmoneyart.com

Contributions to Green Chemistry Methodologies

The development of efficient and selective catalysts from readily accessible chiral building blocks aligns with the principles of green chemistry. Asymmetric catalysis, in particular, is a cornerstone of green chemistry as it allows for the production of enantiomerically pure compounds without the need for stoichiometric chiral auxiliaries or resolving agents, thus minimizing waste. nih.govrsc.org

The synthesis of chiral amines itself is a focus of green chemistry research, with efforts directed towards developing more sustainable and atom-economical methods. rsc.orgresearchgate.net Biocatalytic approaches, for instance, offer an environmentally benign route to chiral amines. york.ac.ukrsc.org The use of this compound as a building block for chiral catalysts contributes to this endeavor by enabling catalytic asymmetric reactions that are inherently more sustainable than classical stoichiometric methods.

Furthermore, the development of catalysts that can operate under mild conditions, in environmentally benign solvents, and with high turnover numbers are key goals in green chemistry. The design of ligands from accessible chiral amines like this compound can play a role in achieving these objectives. For example, deep eutectic solvents are being explored as green reaction media for the synthesis of chiral amines. mdpi.com

Q & A

Basic Research Questions

Q. What is the molecular structure of 2-(3-Methylphenoxy)cyclohexan-1-amine, and how does its stereochemistry influence reactivity?

- Methodological Answer : The compound consists of a cyclohexane ring substituted with a 3-methylphenoxy group and an amine group at the 1-position. The stereochemistry of the cyclohexane ring (axial vs. equatorial substituents) significantly impacts its nucleophilicity and interaction with biological targets. Computational modeling (e.g., density functional theory) can predict preferred conformations, while X-ray crystallography or NMR spectroscopy validates spatial arrangements .

Q. What synthetic routes are commonly employed for preparing this compound, and what are critical reaction parameters?

- Methodological Answer : Synthesis typically involves:

Cyclohexane Ring Formation : Via cyclohexene oxide intermediates or catalytic hydrogenation of aromatic precursors.

Phenoxy Substitution : Nucleophilic aromatic substitution using 3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF).

Amine Functionalization : Reductive amination or Gabriel synthesis to introduce the primary amine group.

Key parameters include temperature control (<80°C to avoid side reactions) and solvent polarity to optimize regioselectivity .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How do substituent positions on the phenyl ring (e.g., 3-methyl vs. 4-chloro) modulate biological activity in cyclohexan-1-amine derivatives?

- Methodological Answer : Substituent position alters steric and electronic interactions with biological targets. For example:

- 3-Methylphenoxy : Enhances lipophilicity, improving blood-brain barrier penetration.

- 4-Chlorophenyl : Increases affinity for NMDA receptors due to electron-withdrawing effects.

Comparative studies using radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) quantify these differences .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict membrane permeability using lipid bilayer models.

- ADMET Prediction Tools : SwissADME or ADMETLab estimate bioavailability, CYP450 metabolism, and toxicity.

- Docking Studies : AutoDock Vina models interactions with NMDA receptors (PDB ID: 6PS6) to rationalize binding affinities .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., liver microsomes vs. hepatocytes). A systematic approach includes:

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH cofactor.

LC-MS/MS Analysis : Identify phase I metabolites (oxidation, deamination).

Cross-Species Validation : Compare rodent vs. human metabolic profiles to assess translatability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key challenges include:

- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethyl acetate/hexane).

- Byproduct Formation : Optimize stoichiometry (e.g., phenol:cyclohexene oxide ratio) to minimize dimerization.

- Safety : Handle amine intermediates under inert atmosphere to prevent oxidation .

Structural and Functional Comparisons

Q. How does this compound compare to arylcyclohexylamine analogs like Methoxetamine (MXE)?

- Methodological Answer :

Safety and Handling

Q. What are the recommended storage conditions to ensure compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.